molecular formula C14H17N3O2 B5629184 2-[4-(4-methoxy-3-methylphenyl)-1H-pyrazol-1-yl]-N-methylacetamide

2-[4-(4-methoxy-3-methylphenyl)-1H-pyrazol-1-yl]-N-methylacetamide

Cat. No. B5629184
M. Wt: 259.30 g/mol
InChI Key: JXSCKWSUFVLJQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regiospecific reactions, where the structure of the final product is determined by the specificity of the reaction conditions and the starting materials. For instance, Kumarasinghe et al. (2009) discussed the regiospecific synthesis of a pyrazole derivative, emphasizing the importance of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009). Such precise methodologies are crucial for synthesizing compounds like 2-[4-(4-methoxy-3-methylphenyl)-1H-pyrazol-1-yl]-N-methylacetamide with specific structural features.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives reveals significant information about their potential chemical behavior and interactions. Single-crystal X-ray diffraction studies provide definitive insights into the arrangement of atoms within the molecule, highlighting the importance of weak interactions in the solid state, as demonstrated by Kumarasinghe et al. (2009) for a similar pyrazole compound (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can lead to a variety of products depending on the reactants and conditions used. For example, the condensation of substituted-benzoic acid hydrazide with phosphorousoxychloride at high temperatures can yield novel oxadiazole derivatives with significant antibacterial activity, as shown by Rai et al. (2009) (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009). Such reactions highlight the versatility of pyrazole derivatives in synthesizing compounds with potential biological activities.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies involving single-crystal X-ray diffraction provide comprehensive insights into the crystal packing and conformational differences within these compounds, as discussed by Kumarasinghe et al. (2009) for a pyrazole derivative (Kumarasinghe, Hruby, & Nichol, 2009). Understanding these physical properties is crucial for predicting the behavior of these compounds in various environments.

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, stability, and potential chemical transformations, are central to their applications in medicinal chemistry and materials science. The specific functional groups present in these molecules, such as methoxy, methyl, and acetamide groups, play a significant role in determining their reactivity patterns and interaction capabilities. Research focusing on the synthesis and characterization of these compounds sheds light on their unique chemical behaviors and potential for further modification (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives have been studied for their biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

Future research on this compound could focus on exploring its potential uses, studying its physical and chemical properties in more detail, and developing efficient methods for its synthesis .

properties

IUPAC Name

2-[4-(4-methoxy-3-methylphenyl)pyrazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-6-11(4-5-13(10)19-3)12-7-16-17(8-12)9-14(18)15-2/h4-8H,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSCKWSUFVLJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN(N=C2)CC(=O)NC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-methoxy-3-methylphenyl)-1H-pyrazol-1-yl]-N-methylacetamide

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